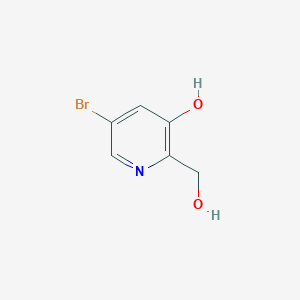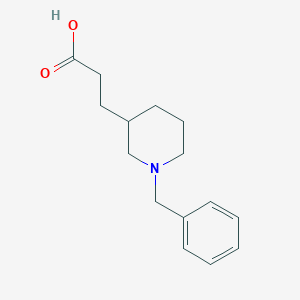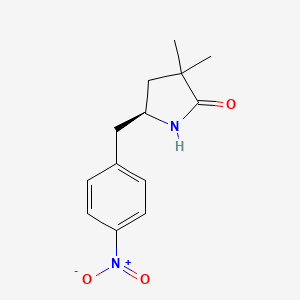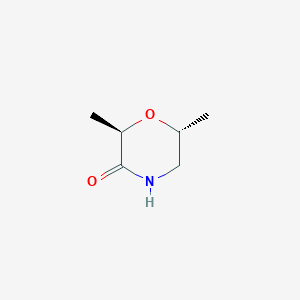
1-(2,5-Difluorophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluorophenyl)guanidine is a chemical compound characterized by the presence of a guanidine group attached to a 2,5-difluorophenyl ring
Métodos De Preparación
The synthesis of 1-(2,5-Difluorophenyl)guanidine typically involves the reaction of 2,5-difluoroaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal, to facilitate the formation of the guanidine group. Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(2,5-Difluorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,5-Difluorophenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Difluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(2,5-Difluorophenyl)guanidine can be compared with other similar compounds, such as:
- 1-(2,4-Difluorophenyl)guanidine
- 1-(3,5-Difluorophenyl)guanidine
- 1-(2,6-Difluorophenyl)guanidine These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and potential applications. The presence and position of the fluorine atoms on the phenyl ring can significantly influence their properties and behavior.
Propiedades
Fórmula molecular |
C7H7F2N3 |
|---|---|
Peso molecular |
171.15 g/mol |
Nombre IUPAC |
2-(2,5-difluorophenyl)guanidine |
InChI |
InChI=1S/C7H7F2N3/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3H,(H4,10,11,12) |
Clave InChI |
JPLGRSAZYFAJTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)N=C(N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


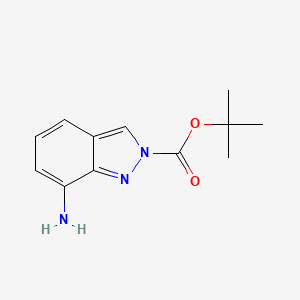

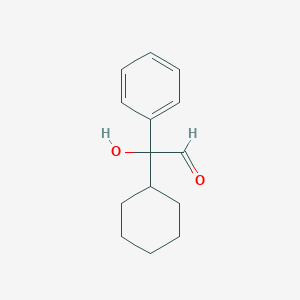
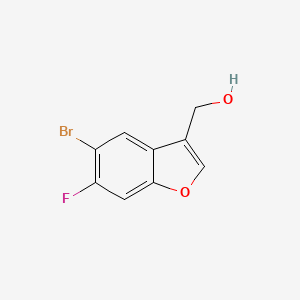
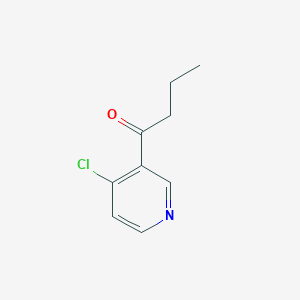

![2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid](/img/structure/B13034918.png)

![(1S,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13034928.png)
